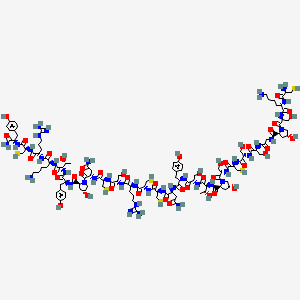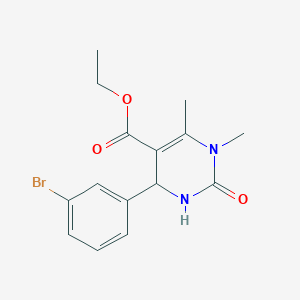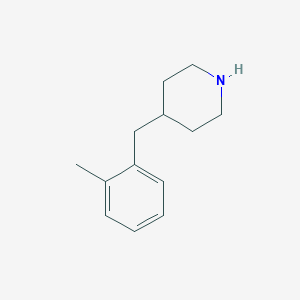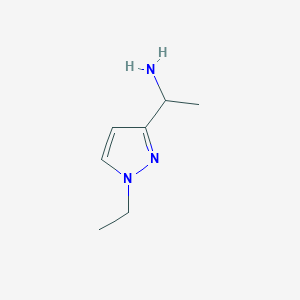
omega-Conotoxin gvia
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omega-Conotoxin G VIA (reduced): is a peptide derived from the venom of the marine cone snail, specifically from the species Conus geographus. This compound is part of the omega-conotoxin family, which are known for their ability to inhibit N-type voltage-gated calcium channels. These channels play a crucial role in neurotransmitter release, making omega-conotoxins valuable tools in neuropharmacology and potential therapeutic agents for conditions such as chronic pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of omega-Conotoxin gvia typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: : Industrial production of this compound may involve recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli. This method can produce larger quantities of the peptide compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: : Omega-Conotoxin G VIA (reduced) can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield the reduced form of the peptide.
Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Oxidized Form: The peptide with intact disulfide bonds, which is the biologically active form.
Reduced Form: The peptide with free thiol groups, often used in studies to understand the role of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Omega-Conotoxin G VIA (reduced) has several scientific research applications:
Neuropharmacology: Used to study the function of N-type voltage-gated calcium channels and their role in neurotransmitter release.
Pain Management: Investigated as a potential therapeutic agent for chronic and neuropathic pain due to its ability to inhibit calcium channels involved in pain signaling.
Ion Channel Research: Serves as a tool to explore the structure and function of ion channels and their interactions with other molecules.
Wirkmechanismus
Omega-Conotoxin G VIA (reduced) exerts its effects by binding to and inhibiting N-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into neurons, which is necessary for the release of neurotransmitters. By blocking these channels, omega-Conotoxin gvia can reduce neuronal excitability and neurotransmitter release, leading to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omega-Conotoxin MVIIA: Another member of the omega-conotoxin family, known for its use in the drug Prialt for treating severe chronic pain.
Omega-Conotoxin CVID: Similar in structure and function, also targeting N-type calcium channels.
Uniqueness: : Omega-Conotoxin G VIA (reduced) is unique due to its specific amino acid sequence and the particular disulfide bond pattern that defines its structure and function. Its reduced form allows for studies on the role of disulfide bonds in its activity and stability .
Eigenschaften
CAS-Nummer |
92078-76-7 |
|---|---|
Molekularformel |
C120H188N38O43S6 |
Molekulargewicht |
3043.4 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C120H188N38O43S6/c1-53(165)91(114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(49-204)107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)154-101(184)71(31-57-17-23-60(169)24-18-57)142-112(195)86-33-62(171)39-157(86)116(199)73(36-89(125)174)143-108(191)82(50-205)151-104(187)75(42-160)144-96(179)67(11-7-27-131-119(127)128)137-106(189)80(48-203)153-110(193)84(52-207)150-100(183)72(35-88(124)173)141-99(182)70(30-56-15-21-59(168)22-16-56)140-103(186)77(44-162)146-115(198)92(54(2)166)155-113(196)87-34-63(172)40-158(87)118(201)79(46-164)148-109(192)83(51-206)152-105(188)76(43-161)145-102(185)74(41-159)134-90(175)37-133-111(194)85-32-61(170)38-156(85)117(200)78(45-163)147-97(180)65(9-3-5-25-121)135-94(177)64(123)47-202/h13-24,53-54,61-87,91-92,159-172,202-207H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)/t53-,54-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,91+,92+/m1/s1 |
InChI-Schlüssel |
XJKFZICVAPPHCK-NZPQQUJLSA-N |
SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O)O)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |
Key on ui other cas no. |
92078-76-7 |
Sequenz |
CKSXGSSCSXTSYNCCRSCNXYTKRCY |
Synonyme |
Conus geographus Toxin Conus geographus Toxin GVIA geographus Toxin, Conus geographus toxin, omega-Conus GVIA, omega-CgTX GVIA, omega-Conotoxin omega CgTX omega CgTX GVIA omega Conotoxin GVIA omega Conus geographus toxin omega-CgTX omega-CgTX GVIA omega-Conotoxin GVIA omega-Conus geographus toxin Toxin, Conus geographus toxin, omega-Conus geographus |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627196.png)





![N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine](/img/structure/B1627205.png)






